(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one
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Overview
Description
(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a cyclohexanone ring substituted with a fluorine atom and a phenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Scientific Research Applications
(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is a key intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a prochiral ketone precursor using a chiral catalyst, such as a ruthenium-based catalyst or the Corey-Bakshi-Shibata (CBS) catalyst . These methods often require precise control of temperature, solvent, and reaction time to achieve high yields and enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis or biocatalysis. Continuous flow synthesis allows for better control of reaction parameters and can be easily scaled up for large-scale production . Biocatalysis, using enzymes to catalyze the reaction, offers an environmentally friendly and efficient alternative to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group yields the corresponding alcohol, while oxidation can produce carboxylic acids or other oxidized derivatives.
Mechanism of Action
The mechanism of action of (2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-ol: The reduced form of the ketone, featuring an alcohol group instead of a ketone.
(2R,4R)-2-Fluoro-4-phenylcyclohexane: A fully reduced form without the ketone group.
(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-carboxylic acid: The oxidized form of the ketone, featuring a carboxylic acid group.
Uniqueness
(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. The presence of both a fluorine atom and a phenyl group makes it particularly valuable in medicinal chemistry for the development of drugs with specific target interactions .
Properties
IUPAC Name |
(2R,4R)-2-fluoro-4-phenylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOVRZUAAURWKO-GHMZBOCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(CC1C2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H](C[C@@H]1C2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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